17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: is a steroidal compound with the molecular formula C21H28O2 and a molecular weight of 312.45 g/mol . It is a derivative of progesterone and is known for its role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one can be synthesized from progesterone through a series of chemical reactions. One common method involves the oxidation of progesterone to form the desired compound . The reaction typically requires specific reagents and conditions, such as chromium trioxide in acetic acid .
Industrial Production Methods: Industrial production of this compound often involves the use of phytosterols as starting materials. These phytosterols undergo microbial transformation to produce intermediates like 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid , which are then chemically converted to this compound .
Chemical Reactions Analysis
Types of Reactions: 17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine.
Major Products: The major products formed from these reactions include hydroxylated and halogenated derivatives, which have distinct chemical and biological properties .
Scientific Research Applications
17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various steroidal compounds.
Biology: Studied for its role in hormone regulation and interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and certain cancers.
Industry: Utilized in the production of corticosteroids and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with progesterone receptors in the body. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The compound’s effects are mediated through the activation of steroid hormone pathways , which regulate functions such as reproduction , metabolism , and immune response .
Comparison with Similar Compounds
- Pregna-1,4-diene-3,20-dione
- Pregna-4,20-dien-3,6-dione
- Prednisolone
Uniqueness: 17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is unique due to its specific double bond configuration at positions 4 and 14, which distinguishes it from other similar steroidal compounds. This unique structure contributes to its distinct biological activity and chemical reactivity .
Properties
IUPAC Name |
17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEPWCSVQYUPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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